molecular formula C19H22N2O4 B2590374 (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2035000-28-1

(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2590374
CAS No.: 2035000-28-1
M. Wt: 342.395
InChI Key: PBWBGOMTRQEBGS-AATRIKPKSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a molecular weight of 347.4 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are 347.18450629 g/mol . Its topological polar surface area is 91.6 Ų . It has a complexity of 511 .

Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on synthesizing furan and piperidine derivatives due to their potential applications in developing new materials and pharmaceuticals. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative, demonstrating the process of aldol condensation and highlighting its structural confirmation through various spectroscopic analyses. This study underlines the importance of furan derivatives in synthetic chemistry, contributing to the development of heterocyclic compounds which could share similar synthetic pathways or applications with the compound (Singh, Rawat, & Sahu, 2014).

Catalytic Applications

The use of piperidine and related nitrogen heterocycles as catalysts or reactants in chemical transformations is another area of interest. For example, Jones et al. (1995) explored the reactions of various oxygen and nitrogen heterocycles with a rhodium phosphine complex, indicating the diverse reactivity and potential catalytic roles these structures can play. Such research suggests potential catalytic or reactive roles for piperidine moieties within complex molecules (Jones, Dong, & Myers, 1995).

Biological Activities

Research into the biological activities of compounds containing furan and piperidine derivatives reveals potential pharmacological applications. Khan et al. (2013) discussed the molecular structure and interactions of a compound synthesized via a one-pot three-component reaction, highlighting its potential biological relevance through hydrogen bonding and C-H…π interactions. This points towards the investigation of similar compounds for biological and pharmacological properties (Khan, Ibrar, Lal, Altaf, & White, 2013).

Properties

IUPAC Name

4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-14-12-17(13-19(23)20(14)2)25-16-7-9-21(10-8-16)18(22)6-5-15-4-3-11-24-15/h3-6,11-13,16H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWBGOMTRQEBGS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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